molecular formula C18H15ClN6O B2556692 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892773-18-1

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2556692
CAS No.: 892773-18-1
M. Wt: 366.81
InChI Key: DTYGDDXZPIOIRH-UHFFFAOYSA-N
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Description

The compound “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine” is a heterocyclic hybrid featuring a 1,2,4-oxadiazole ring fused to a 1,2,3-triazole core. The oxadiazole moiety is substituted with a 2-chlorophenyl group at position 3, while the triazole ring is linked to a 3-ethylphenyl group at position 1. The presence of chlorine and ethyl substituents suggests a balance between lipophilicity and steric effects, which may influence pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-2-11-6-5-7-12(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)13-8-3-4-9-14(13)19/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYGDDXZPIOIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the oxadiazole and triazole moieties. These structural components have been widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5OC_{18}H_{18}ClN_5O with a molecular weight of approximately 357.82 g/mol. The presence of the 2-chlorophenyl group and the triazole structure are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. A related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cell lines .
  • The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

Compounds with oxadiazole structures have also been investigated for their antimicrobial properties:

  • A study showed that oxadiazole derivatives exhibited moderate antimicrobial activities against various bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the lipophilicity of the compounds.

Other Biological Activities

Apart from anticancer and antimicrobial effects, oxadiazole derivatives have been reported to possess:

  • Anti-inflammatory effects: Compounds in this class have shown potential in reducing inflammation markers in various models.
  • Antiparasitic activities: Some studies suggest efficacy against parasites due to their ability to interfere with metabolic pathways essential for parasite survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity:

  • The introduction of halogen atoms (e.g., chlorine) at specific positions on the phenyl ring has been shown to significantly enhance anticancer activity.
  • The combination of different heterocycles (like triazoles and oxadiazoles) can lead to synergistic effects that improve overall potency against target cells.

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative similar to our compound was tested against several cancer cell lines. It was found to induce apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent .
  • Case Study on Antimicrobial Activity :
    • In a comparative study, various oxadiazole derivatives were evaluated for their antimicrobial efficacy. The results indicated that modifications leading to increased hydrophobicity correlated with improved activity against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several derivatives reported in the literature (Table 1). Key analogs include:

  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (): Differs in the position of the chlorine (para vs. ortho) on the oxadiazole-linked phenyl and the triazole-linked substituent (2,5-dimethoxyphenyl vs. 3-ethylphenyl). The methoxy groups increase polarity, reducing logP compared to the ethyl group .
  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine (): Features a 4-chlorophenyl group and a 2,3-dimethylphenyl substituent. Methyl groups are less lipophilic than ethyl, leading to a logP of 4.55 .

Physicochemical Property Analysis

Key physicochemical parameters for the target compound and analogs are summarized in Table 1:

  • logP : The target compound’s 3-ethylphenyl group is expected to increase logP (~5.0–5.5) compared to analogs with methoxy () or methyl () substituents.
  • Hydrogen-Bonding Capacity: All compounds feature an amine group on the triazole (2 H-bond donors) and multiple acceptors (oxadiazole N/O atoms), enhancing interactions with biological targets .
  • Solubility : The 2-chlorophenyl group in the target compound may reduce aqueous solubility compared to para-substituted analogs due to steric hindrance and reduced polarity.
Structural Insights
  • Crystallography : Planar triazole and oxadiazole rings (as seen in ) suggest stable π-π stacking interactions, which may enhance crystallinity and stability .

Data Tables

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Substituents (Oxadiazole/Triazole) Molecular Formula logP H-Bond Donors H-Bond Acceptors Notes
Target Compound 2-Chlorophenyl/3-Ethylphenyl C₁₈H₁₅ClN₆O ~5.2* 2 5 Higher lipophilicity vs. analogs
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 4-Chlorophenyl/2,5-Dimethoxyphenyl C₁₈H₁₅ClN₆O₃ ~3.8* 2 7 Increased polarity due to methoxy
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine 4-Chlorophenyl/2,3-Dimethylphenyl C₁₈H₁₅ClN₆O 4.55 2 5 Moderate logP, methyl substituents
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine 3-Methylphenyl/4-Methylthiazole C₁₃H₁₂N₄OS ~3.9* 1 4 Thiazole core alters electronics

*Estimated based on substituent contributions.

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